diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diaminomethylidene group and a dimethylcarbamoyloxy group attached to a phenyl ring, with an azanium ion and nitrate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate typically involves multiple steps. One common method includes the reaction of 2-(dimethylcarbamoyloxy)aniline with a suitable nitrating agent under controlled conditions to introduce the nitrate group. The reaction conditions often require careful temperature control and the use of solvents such as acetonitrile or dichloromethane to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .
Comparison with Similar Compounds
N,N’-Dimethyl-1,2-ethanediamine: Similar in structure but lacks the phenyl and nitrate groups.
N-(diaminomethylidene)-2-[(dimethylcarbamoyl)oxy]anilinium nitrate: Similar but with variations in the positioning of functional groups.
Uniqueness: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67049-89-2 |
---|---|
Molecular Formula |
C10H15N5O5 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate |
InChI |
InChI=1S/C10H14N4O2.NO3/c1-14(2)10(15)16-8-6-4-3-5-7(8)13-9(11)12;2-1(3)4/h3-6H,1-2H3,(H4,11,12,13);/q;-1/p+1 |
InChI Key |
BUQHWDWTHMTIJR-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1[NH+]=C(N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.